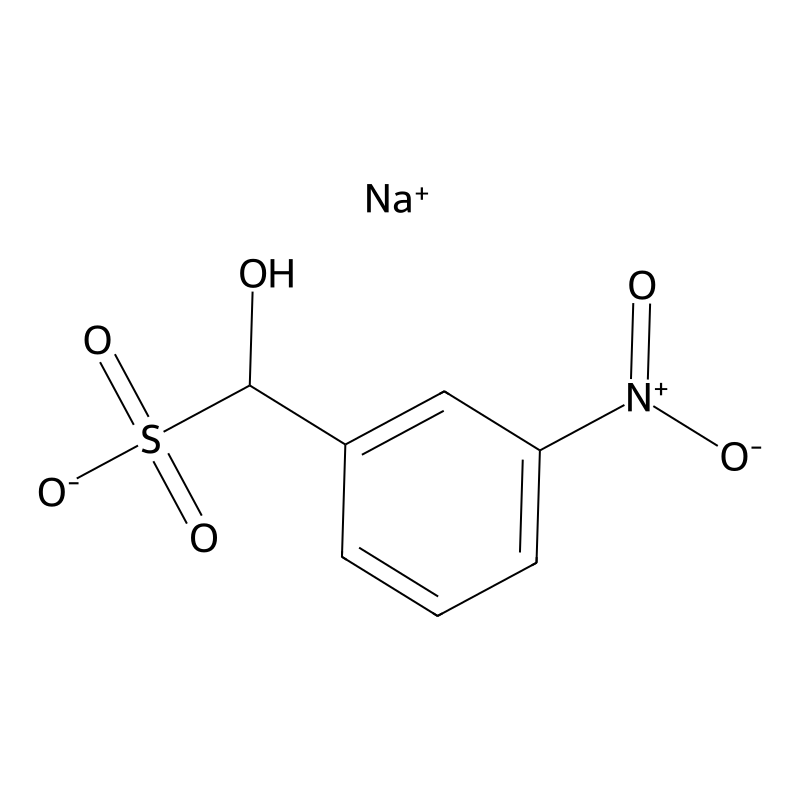

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is an organic compound with the molecular formula CHNOSNa and a CAS number of 68444-12-2. This compound features a unique structural configuration characterized by the presence of a nitro group, a sulfonate group, and a hydroxyl group attached to a benzene ring. Its distinctive functional groups contribute to its reactivity and solubility, making it valuable in various scientific and industrial applications .

- Oxidation: The compound can be oxidized to form various derivatives, typically involving the addition of oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amino group under specific conditions, often using reducing agents like sodium borohydride or catalytic hydrogenation.

- Substitution: The compound can participate in both electrophilic and nucleophilic substitution reactions. The nature of the substituents depends on the reaction conditions and reagents used, which may include halogens or various acids and bases .

Major Products Formed- Oxidation: Oxidized derivatives with additional functional groups.

- Reduction: Amino derivatives.

- Substitution: Various substituted benzene derivatives depending on the reagents employed.

The synthesis of sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate typically involves several key steps:

- Nitration of Toluene: Toluene is nitrated to introduce the nitro group.

- Sulfonation: The nitrated product undergoes sulfonation to add the sulfonate group.

- Hydroxylation: Finally, hydroxylation occurs to introduce the hydroxyl group.

These reactions are performed under controlled temperatures and often require specific catalysts to ensure high yields and purity of the final product. In industrial settings, these processes are scaled up in reactors designed for meticulous control over reaction conditions .

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate finds utility across various fields:

- Chemical Industry: Used as a precursor for synthesizing complex organic molecules.

- Biological Research: Employed in biochemical assays and studies involving enzyme interactions.

- Manufacturing: Utilized in producing dyes, pigments, and other industrial chemicals due to its reactive properties .

Research indicates that sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate interacts with various biological molecules through its functional groups. These interactions can influence enzymatic activity and biochemical pathways, making it a subject of interest in pharmacological studies. The compound's ability to form hydrogen bonds via its hydroxyl group enhances its solubility in aqueous solutions, facilitating its use in biological assays .

Several compounds share structural similarities with sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| Sodium alpha-hydroxy-m-nitrobenzene-alpha-sulphonate | Nitro group positioned differently; affects reactivity compared to m-nitrotoluene |

| Sodium alpha-hydroxy-p-nitrotoluene-alpha-sulphonate | Para positioning of nitro group; alters chemical behavior significantly |

| Sodium alpha-hydroxy-m-nitrobenzenesulfonate | Lacks hydroxyl group; different solubility and reactivity characteristics |

Uniqueness

Sodium alpha-hydroxy-m-nitrotoluene-alpha-sulphonate is distinct due to the specific arrangement of its functional groups, particularly the meta position of the nitro relative to the hydroxyl group. This arrangement influences its chemical behavior differently than compounds with para or ortho configurations, resulting in unique reactivity patterns that are advantageous for specific applications .